4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide
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Overview
Description
4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a synthetic organic compound that features a tetrazole ring and a thiocyanate group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Thiocyanate Group: The thiocyanate group can be introduced by reacting an aryl halide with potassium thiocyanate in the presence of a suitable catalyst.
Coupling Reactions: The final step involves coupling the tetrazole and thiocyanate intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiocyanate group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The tetrazole and thiocyanate groups can participate in nucleophilic substitution reactions, potentially forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with tetrazole and thiocyanate groups are often studied as ligands in coordination chemistry and catalysis.
Organic Synthesis: These compounds can serve as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: The tetrazole ring is a bioisostere of carboxylic acids and can be found in various pharmaceuticals, potentially offering similar applications for this compound.
Antimicrobial Agents: Compounds with thiocyanate groups have been studied for their antimicrobial properties.
Industry
Materials Science: The unique functional groups in this compound may lend themselves to applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action for compounds like 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide would depend on their specific application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, potentially interacting with biological targets such as enzymes or receptors. The thiocyanate group may also interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme function.
Comparison with Similar Compounds
Similar Compounds
4-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiocyanate group.
N-(4-thiocyanatophenyl)benzamide: Lacks the tetrazole ring but retains the thiocyanate and benzamide functionalities.
Uniqueness
4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is unique in combining the tetrazole and thiocyanate groups within a single molecule, potentially offering a unique set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[4-[[4-(tetrazol-1-yl)benzoyl]amino]phenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c16-9-23-14-7-3-12(4-8-14)18-15(22)11-1-5-13(6-2-11)21-10-17-19-20-21/h1-8,10H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJTZIVIVUEDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC#N)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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